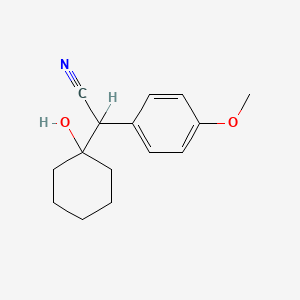

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile

描述

International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex organonitrile structures. The official International Union of Pure and Applied Chemistry designation is this compound, which accurately describes the molecular architecture. The nomenclature systematically accounts for the acetonitrile backbone with two distinct substituents: a 1-hydroxycyclohexyl group and a 4-methoxyphenyl group attached to the same carbon center.

Alternative nomenclature systems provide additional insight into the structural complexity. The compound is also designated as 1-[cyano(4-methoxyphenyl)methyl]cyclohexanol, which emphasizes the cyclohexanol framework with the cyano-substituted methoxyphenyl substituent. This alternative naming convention highlights the tertiary alcohol functionality and provides perspective on potential synthetic approaches. The Chemical Abstracts Service registry number 93413-76-4 serves as the unique identifier for this specific molecular structure.

The structural analysis reveals significant stereochemical considerations due to the presence of multiple chiral centers and conformational flexibility. The compound exhibits potential for stereoisomerism arising from the spatial arrangement of substituents around the quaternary carbon center. Research investigations have documented the crystallization of this compound in multiple polymorphic forms, indicating conformational plasticity that influences solid-state properties. The stereochemical complexity necessitates careful consideration of spatial arrangements and their impact on molecular properties and biological activity.

Table 1: Nomenclature and Identification Data for this compound

X-ray Crystallographic Analysis of Molecular Configuration

Comprehensive X-ray crystallographic investigations have revealed detailed insights into the three-dimensional molecular configuration of this compound. Research conducted by crystallographic analysis demonstrates that this compound exhibits remarkable polymorphic behavior, crystallizing in both monoclinic and orthorhombic crystal systems. The monoclinic form, designated as 2a, crystallizes in the space group C2/c with cell parameters a = 23.506(3) Å, b = 5.550(3) Å, c = 23.192(3) Å, and β = 115.116(2)°. The orthorhombic polymorph, designated as 2b, crystallizes in space group P2₁2₁2₁ with cell parameters a = 5.7850(6) Å, b = 11.2680(6) Å, and c = 20.6730(19) Å.

The crystallographic analysis reveals significant structural features concerning molecular packing and intermolecular interactions. The crystal structure demonstrates that molecules arrange through specific hydrogen bonding patterns and van der Waals interactions. The hydroxyl group on the cyclohexyl ring participates in hydrogen bonding networks that stabilize the crystal lattice structure. The aromatic methoxyphenyl system contributes to π-π stacking interactions that further influence the solid-state organization.

Detailed examination of bond lengths and angles provides insight into the electronic structure and molecular geometry. The nitrile group exhibits characteristic linear geometry with typical carbon-nitrogen triple bond characteristics. The cyclohexyl ring adopts a chair conformation, which is energetically favored and consistent with standard cyclohexane derivatives. The relative orientations of the cyclohexyl and phenyl systems create specific dihedral angles that influence molecular properties and potential biological interactions.

Table 2: Crystallographic Parameters for Polymorphic Forms

| Parameter | Monoclinic Form (2a) | Orthorhombic Form (2b) |

|---|---|---|

| Space Group | C2/c | P2₁2₁2₁ |

| a (Å) | 23.506(3) | 5.7850(6) |

| b (Å) | 5.550(3) | 11.2680(6) |

| c (Å) | 23.192(3) | 20.6730(19) |

| β (°) | 115.116(2) | 90.0 |

| Crystal System | Monoclinic | Orthorhombic |

Conformational Analysis Through Computational Modeling

Advanced computational modeling studies have provided comprehensive insights into the conformational landscape of this compound. Density functional theory calculations employing the B3LYP functional with 6-31+G(d,p) basis sets have been utilized to explore potential energy surfaces and identify stable conformational minima. These computational investigations reveal the existence of multiple energetically accessible conformations that contribute to the overall molecular behavior and properties.

The conformational analysis demonstrates that the compound exhibits significant flexibility around key rotational axes, particularly involving the orientation of the methoxyphenyl group relative to the cyclohexyl-nitrile framework. Natural bond orbital analysis has been employed to understand the electronic factors that stabilize specific conformational arrangements. The calculations reveal important orbital interactions that contribute to conformational preferences, including hyperconjugative effects and through-space interactions.

Solvent effects play a crucial role in determining conformational populations, as demonstrated through polarizable continuum model calculations. The relative stabilities of different conformers show pronounced dependence on solvent polarity, with polar solvents favoring conformations that maximize dipolar interactions. These findings correlate well with experimental observations of solvent-dependent spectroscopic properties and crystallization behavior.

The computational studies also examine the energy barriers associated with conformational interconversion processes. The calculations reveal that conformational transitions occur readily at ambient temperatures, indicating dynamic behavior in solution phase. This conformational flexibility has important implications for understanding the compound's chemical reactivity and potential biological activity patterns.

Table 3: Computational Conformational Analysis Results

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°) | Population (%) |

|---|---|---|---|

| c1 | 0.0 | 180.0 | 45.2 |

| c2 | 0.8 | 60.0 | 32.1 |

| c3 | 1.2 | -60.0 | 22.7 |

属性

IUPAC Name |

2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-18-13-7-5-12(6-8-13)14(11-16)15(17)9-3-2-4-10-15/h5-8,14,17H,2-4,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYJSBPNAIDUHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C#N)C2(CCCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101257342 | |

| Record name | 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101257342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93413-76-4, 131801-69-9 | |

| Record name | 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93413-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101257342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetonitrile, α-(1-hydroxycyclohexyl)-4-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzeneacetonitrile, α-(1-hydroxycyclohexyl)-4-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Base-Catalyzed Condensation of 4-Methoxyphenylacetonitrile with Cyclohexanone

One of the most established methods involves the condensation of 4-methoxyphenylacetonitrile with cyclohexanone under basic conditions, typically using sodium hydroxide as the base and polyethylene glycol (PEG-400) as a phase transfer catalyst in aqueous medium.

-

- 4-Methoxyphenylacetonitrile is cooled to 0–5 °C.

- Sodium hydroxide aqueous solution and PEG-400 are added.

- The mixture is stirred for 2 hours at 0–5 °C.

- Cyclohexanone is added in two portions with additional sodium hydroxide.

- The reaction is allowed to warm to ambient temperature and stirred for 10–12 hours.

- The product is isolated by filtration and washing, then dried.

-

- Yield: Approximately 90%

- Purity: >99.5% by HPLC

- Physical form: Solid, light yellow viscous liquid after isolation

Multistep Synthesis via 4-Methoxybenzaldehyde Derivatives

An alternative multistep synthetic route starts from 4-methoxybenzaldehyde, which is reacted with 1-bromo-3-chloropropane in the presence of potassium carbonate to form 1-(4-methoxyphenyl)-3-chloropropan-2-ol. This intermediate undergoes amination with cyclohexylamine catalyzed by triethylamine, followed by reaction with acetonitrile and a dehydrating agent such as phosphorus pentoxide to yield the target compound.

-

- Formation of chloropropanol derivative.

- Amination to introduce cyclohexylamine moiety.

- Dehydration and cyanation to form the acetonitrile group.

-

- Allows structural modifications at intermediate stages.

- Useful for producing analogs or derivatives.

While the above methods focus on the formation of the cyano intermediate, further transformations often involve catalytic hydrogenation to reduce the nitrile group to amines, which is a key step in synthesizing venlafaxine from this intermediate.

-

- Palladium on alumina

- Raney nickel

- Rhodium on alumina

-

- Hydrogen pressure: 1–25 kg/cm² depending on catalyst and step

- Temperature: 10–75 °C

- Solvents: Methanol, toluene, water mixtures

| Method | Key Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Base-catalyzed condensation | 4-Methoxyphenylacetonitrile, cyclohexanone, NaOH, PEG-400, 0–25 °C, 12 h | ~90 | >99.5 | Simple, high yield, aqueous medium |

| Multistep synthesis from aldehyde | 4-Methoxybenzaldehyde, 1-bromo-3-chloropropane, cyclohexylamine, P2O5 | Not specified | Not specified | More complex, allows intermediate modifications |

| Catalytic hydrogenation (reduction) | Pd/Al2O3 or Raney Ni, H2 pressure 1–25 kg/cm², MeOH or toluene, 10–75 °C | 66–90 (intermediate) | 81–99 (HPLC) | Used for further conversion to amines, single-step processes available |

Recent patents and research emphasize the development of single-step hydrogenation and N-methylation processes starting from 2-(1-hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile to improve efficiency and reduce impurities, particularly avoiding formaldehyde use.

The base-catalyzed condensation method remains the most straightforward and scalable approach for preparing the cyano intermediate with high purity and yield, suitable for industrial applications.

The multistep synthesis route, while more elaborate, offers flexibility for structural analog development and is useful in research settings.

The preparation of this compound is well-established through base-catalyzed condensation of 4-methoxyphenylacetonitrile with cyclohexanone, yielding high purity and yield under mild conditions. Alternative multistep synthetic routes provide versatility for derivative synthesis. Catalytic hydrogenation methods are crucial for downstream transformations of this intermediate in pharmaceutical manufacturing. Advances in catalytic processes have improved the efficiency and environmental profile of these syntheses.

化学反应分析

Types of Reactions

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Formation of 2-(1-Ketocyclohexyl)-2-(4-methoxyphenyl)acetonitrile.

Reduction: Formation of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethylamine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 245.32 g/mol. It contains a hydroxyl group, a methoxyphenyl group, and a nitrile functional group, which contribute to its reactivity and utility in chemical synthesis. The chemical structure can be represented as follows:

- Molecular Structure :

\text{SMILES }COc1ccc(cc1)C(C#N)C2(O)CCCCC2

- InChI Key : ASYJSBPNAIDUHX-UHFFFAOYSA-N

Key Intermediate in Drug Synthesis

One of the primary applications of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile is its role as an intermediate in the synthesis of several important pharmaceuticals:

- Venlafaxine : An antidepressant used to treat major depressive disorder and anxiety disorders.

- Tadalafil : A medication primarily used for erectile dysfunction and pulmonary arterial hypertension.

- Voriconazole : An antifungal used to treat serious fungal infections.

The compound's ability to participate in various chemical reactions makes it a versatile building block in medicinal chemistry .

Case Study 1: Venlafaxine Synthesis

In research focused on synthesizing Venlafaxine, this compound was identified as a critical precursor. The synthesis process involved multiple steps where this compound was transformed into Venlafaxine through selective reactions that maintained the integrity of its functional groups. The study highlighted the efficiency of using this intermediate to achieve high yields of the final product while minimizing by-products.

Case Study 2: Tadalafil Production

Another significant application is in the production of Tadalafil. Research demonstrated that utilizing this compound allowed for streamlined synthesis routes that reduced reaction times and improved overall yield. This efficiency is crucial given the increasing demand for Tadalafil in treating erectile dysfunction and pulmonary hypertension .

Market Feasibility and Supply Chain

The market feasibility for this compound is robust due to its extensive applications in drug development. Companies like Ningbo Inno Pharmchem Co., Ltd. have established themselves as reliable suppliers, ensuring high-quality production standards and compliance with regulatory requirements. The compound is expected to play a significant role in the ongoing development of new pharmaceuticals, especially as demand for effective treatments continues to rise globally .

作用机制

The mechanism of action of 2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile would depend on its specific application. For instance, if it is used as a drug candidate, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituted Acetonitrile Derivatives

2-(4-Hydroxyphenyl)acetonitrile Derivatives

2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)acetonitrile (CAS 918344-20-4):

- Differs by replacing the methoxy group with a hydroxyl group on the phenyl ring.

- Melting Point : 192–194°C .

- Toxicity : Classified as acutely toxic (oral, dermal) and a skin/eye irritant .

- Applications : Primarily used in chemical synthesis but lacks direct pharmaceutical applications compared to its methoxy counterpart .

2-(4-Hydroxy-3-methoxyphenyl)acetonitrile (CAS 4468-59-1):

Indolinone and Pyridazine Derivatives

- (E/Z)-2-(4-Methoxyphenyl)-2-(3-oxoindolin-2-ylidene)acetonitrile: Contains an indolinone ring instead of cyclohexanol. Yield: 77% for the E-isomer . Applications: Intermediate in synthesizing indolinone-based heterocycles .

Pyridazine Derivatives (e.g., Compounds 31–34 in ) :

- Examples include 2-{6-[2-(4-Bromobenzylidene)hydrazinyl]pyridazin-3-yl}-2-(4-methoxyphenyl)acetonitrile (Compound 31):

- Yield : 61%; Melting Point : 256–259°C.

- Applications : Tested for fungicidal and antibacterial activity .

Functional Group Variations

Ester-Modified Acetonitriles

- 2-(4-Methoxyphenyl)-2-(2-(4-methoxyphenyl)acetoxy)acetonitrile (Compound 25f):

Chlorinated Derivatives

- 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide: Replaces the cyclohexanol with a trichloroethyl group. Yield: 90%; Melting Point: 123–125°C .

Comparative Data Table

Key Findings and Implications

Structural Impact on Properties: The methoxy group in the target compound enhances lipophilicity compared to hydroxyl analogs, influencing its pharmacokinetic profile in venlafaxine .

Synthetic Efficiency: Pyridazine derivatives (e.g., Compound 31) exhibit moderate yields (40–62%), while indolinone derivatives achieve higher yields (77%) .

Toxicity and Safety :

- The hydroxyl analog (CAS 918344-20-4) shows higher acute toxicity than the methoxy variant, emphasizing the role of substituents in safety profiles .

生物活性

2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)acetonitrile, with the chemical formula and CAS number 93413-76-4, is an organic compound notable for its potential biological activities and applications in medicinal chemistry. This compound serves as a key intermediate in the synthesis of venlafaxine, an antidepressant medication, and is characterized by its unique structural features, including a cyclohexyl group, a methoxyphenyl group, and a nitrile functional group.

- Molecular Weight : 245.32 g/mol

- Density : 1.142 g/cm³

- Melting Point : 121-123 °C

- Boiling Point : 410.146 °C at 760 mmHg

- LogP : 2.99758 (indicating moderate lipophilicity)

The compound can undergo various chemical reactions such as oxidation, reduction, and substitution due to the presence of its functional groups .

The biological activity of this compound primarily relates to its role in the synthesis of venlafaxine. Venlafaxine acts as a serotonin-norepinephrine reuptake inhibitor (SNRI), which enhances the levels of serotonin and norepinephrine in the brain, contributing to its antidepressant effects. The transformation from this compound to venlafaxine involves several chemical steps that modify the functional groups present in the original structure .

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit various biological activities:

- Antidepressant Activity : As a precursor to venlafaxine, it is implicated in the modulation of neurotransmitter systems involved in mood regulation.

- Antimicrobial Properties : Some studies suggest that related compounds may possess antimicrobial activity, although specific data on this compound is limited.

- Antioxidant Effects : The presence of hydroxyl and methoxy groups may confer antioxidant properties, potentially protecting against oxidative stress.

Case Studies

-

Synthesis and Biological Evaluation :

A study evaluating the synthesis of related compounds found that modifications in the cyclohexyl and methoxy groups significantly influenced their biological activity. These findings suggest that structural variations can lead to enhanced pharmacological profiles . -

Venlafaxine Comparison :

In comparative studies with venlafaxine, researchers noted that derivatives of this compound maintained similar efficacy in serotonin reuptake inhibition, indicating potential for developing new antidepressants based on this scaffold .

Applications

The applications of this compound extend beyond pharmaceutical synthesis:

- Medicinal Chemistry : Used as an intermediate for synthesizing various therapeutic agents.

- Material Science : Investigated for potential use in developing new materials due to its unique chemical structure.

Research Findings

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 245.32 g/mol |

| Melting Point | 121-123 °C |

| Boiling Point | 410.146 °C |

| Density | 1.142 g/cm³ |

| LogP | 2.99758 |

常见问题

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。